molecular formula C17H16N6OS2 B2696885 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421516-26-8

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2696885
CAS No.: 1421516-26-8
M. Wt: 384.48
InChI Key: SWRCSLHBGSFSMT-UHFFFAOYSA-N
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Description

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H16N6OS2 and its molecular weight is 384.48. The purity is usually 95%.
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Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates multiple heterocyclic moieties, including thiazole and pyrazole rings, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Structural Characteristics

The molecular structure of the compound includes a benzo[c][1,2,5]thiadiazole core linked to a thiazole and a pyrazole moiety. The presence of these rings contributes to the compound's biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyrazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have shown efficacy against various cancer cell lines. In particular, compounds similar to our target compound have demonstrated cytotoxic effects against colon carcinoma HCT-15 cells, with some derivatives achieving IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Thiazole and Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
N-(2-(2-(3,5-dimethyl-1H-pyrazol...HCT-15<10
4-(6-amino-3,5-dicyano...Various18.4
2-(3,5-dimethyl-1H-pyrazol...A549<15

The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiazole and pyrazole rings enhance anticancer activity. For example, the presence of electron-donating groups has been correlated with increased potency against cancer cells .

Anticonvulsant Properties

The compound's structural components also suggest potential anticonvulsant activity. Thiazole derivatives have been explored for their anticonvulsant effects in various models. For instance, certain thiazole-containing compounds exhibited significant protection in the pentylenetetrazol (PTZ) model of seizures .

Table 2: Anticonvulsant Activity of Thiazole Derivatives

CompoundModelED50 (mg/kg)Reference
N-(2-(2-(3,5-dimethyl-1H-pyrazol...PTZ-induced seizures18.4
1-(4-(naphthalen-2-yl)...PTZ-induced seizures20.0

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazole and pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and seizure activity.
  • Cellular Interaction : The compound may interact with cellular targets such as receptors or ion channels, modulating their activity and leading to therapeutic effects.
  • Structural Modifications : The specific arrangement and substituents of the heterocycles influence their binding affinity and selectivity towards biological targets.

Case Studies

A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and tested them against human lung adenocarcinoma cells (A549). The results indicated that certain modifications led to enhanced selectivity and cytotoxicity compared to standard chemotherapeutics .

In another study focusing on pyrazolo[1,5-a]pyrimidines, it was found that specific structural features significantly enhanced anticancer potency, suggesting similar potential for our target compound due to its unique structure .

Properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6OS2/c1-10-7-11(2)23(20-10)17-19-13(9-25-17)5-6-18-16(24)12-3-4-14-15(8-12)22-26-21-14/h3-4,7-9H,5-6H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRCSLHBGSFSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC4=NSN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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